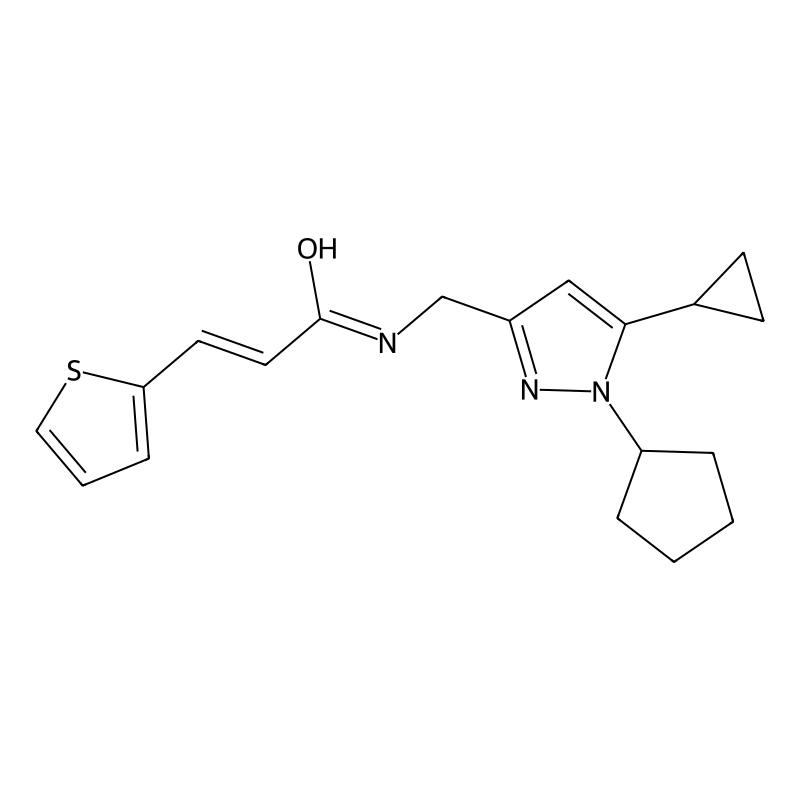

(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 341.47 g/mol. This compound features a unique structural arrangement that includes a thiophene ring and a pyrazole derivative, which are significant in medicinal chemistry due to their diverse biological activities. The compound is primarily used in research settings, particularly in the fields of pharmacology and medicinal chemistry, where it is studied for its potential therapeutic applications.

- Skin and eye irritation.

- Respiratory tract irritation.

- Neurotoxicity.

The chemical reactivity of (E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide can be characterized by several types of reactions:

- Nucleophilic Substitution: The compound can undergo nucleophilic substitutions at the carbon atom attached to the thiophene ring, allowing for modifications that can enhance its biological activity.

- Hydrolysis: In the presence of water, the acrylamide group may hydrolyze, potentially leading to the formation of carboxylic acids and amines.

- Reduction Reactions: The double bond in the acrylamide moiety can be reduced using various reducing agents, which may yield saturated derivatives.

Preliminary studies indicate that (E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibits significant biological activities, including:

- Antitumor Effects: The compound has shown promise in inhibiting tumor cell proliferation in vitro.

- Anti-inflammatory Properties: Its structural components suggest potential anti-inflammatory effects, making it a candidate for further pharmacological exploration.

These activities are likely linked to its ability to interact with specific biological targets, such as enzymes or receptors involved in inflammatory and cancer pathways.

The synthesis of (E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves several steps:

- Formation of the Pyrazole Derivative: Starting from appropriate cyclopentane and cyclopropane derivatives, a pyrazole ring can be formed via cyclization reactions.

- Acrylamide Formation: The pyrazole derivative is then reacted with an acrylamide precursor, often through condensation reactions.

- Thiophene Introduction: Finally, thiophene can be introduced using electrophilic aromatic substitution methods or by coupling reactions.

These synthetic routes allow for the modification of various functional groups to optimize biological activity.

(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide has several potential applications:

- Pharmaceutical Research: It is primarily explored for its potential therapeutic effects in treating cancer and inflammatory diseases.

- Chemical Biology: The compound serves as a tool for studying biological processes due to its unique structure and reactivity.

- Material Science: Its properties may also lend themselves to applications in developing new materials with specific electronic or optical characteristics.

Interaction studies involving (E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide focus on its binding affinity to various biological targets:

- Enzyme Inhibition: Research indicates that this compound may inhibit certain enzymes involved in cancer metabolism or inflammatory pathways.

- Receptor Binding: Studies are ongoing to determine its affinity for specific receptors that mediate cellular responses related to inflammation and tumor growth.

These interactions are critical for understanding the mechanism of action and therapeutic potential of this compound.

Several compounds share structural similarities with (E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (E)-N-(5-cyclopropylpyrazol-3-yl)-2-phenylenesulfonamide | Contains a sulfonamide group; potential anti-inflammatory properties | |

| (E)-N-(5-cyclopropylpyrazol-3-yloxy)propionamide | Features an ether linkage; explored for analgesic effects | |

| 1-cyclopentyl-N-(4-fluorophenyl)pyrazole | Lacks acrylamide functionality; studied for neuroprotective effects |

These compounds highlight the uniqueness of (E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide due to its specific combination of pyrazole, thiophene, and acrylamide functionalities, which may confer distinct biological activities not present in similar compounds.